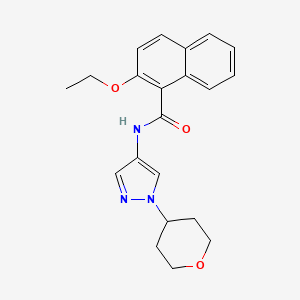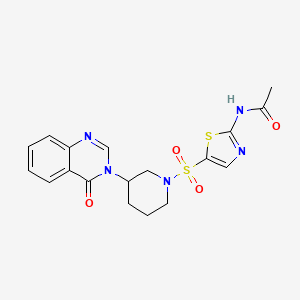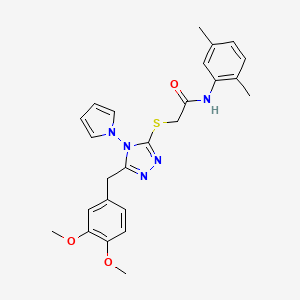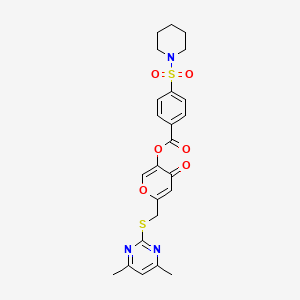![molecular formula C14H18N2O3 B2845381 1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid CAS No. 929974-95-8](/img/structure/B2845381.png)
1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid” is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.3 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid” is based on its molecular formula C14H18N2O3 . The InChI code for this compound is 1S/C14H17NO4/c16-12(17)14(8-4-5-9-14)15-13(18)19-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,18)(H,16,17) .Physical And Chemical Properties Analysis
The compound has a predicted melting point of 186.62°C and a predicted boiling point of approximately 539.3°C at 760 mmHg . The predicted density is approximately 1.2 g/cm3, and the refractive index is predicted to be 1.59 at 20°C .Wissenschaftliche Forschungsanwendungen
1. Versatile Intermediates for Synthesis of Derivatives
1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid and similar compounds can serve as versatile intermediates in the synthesis of various derivatives. For instance, cyclomaltoheptaoses with benzyloxycarbonylamino groups are used to prepare compounds containing 3,6-anhydroglucoses with cation-binding abilities (Yamamura et al., 1998).
2. Building Blocks for Metal-Organic Frameworks
Compounds like 2-Amino-1,4-benzenedicarboxylic acid, which is structurally related, have been used as building blocks for constructing metal-organic frameworks (MOFs). These frameworks have potential for postsynthetic modification, demonstrating that NH2-BDC can be a substitute for BDC in a variety of MOF structures (Wang, Tanabe, & Cohen, 2009).
3. Catalyzing Carboxylation Reactions
Similar compounds, particularly those involving cyclopentane and cyclohexane structures, have been used as catalysts in carboxylation reactions. These reactions convert alkanes to carboxylic acids under mild conditions, demonstrating the versatility of these compounds in organic synthesis (Reis et al., 2005).
4. Synthesis of Novel Amino Acids and Peptides
These compounds are useful in the synthesis of novel amino acids and peptides. For example, enantioselective synthesis of cyclopentanedicarboxylic amino acids, which are analogues of L-glutamic acid, demonstrates the potential of these compounds in developing new bioactive molecules (Battistini et al., 2004).
5. Development of Antibacterial Agents
Derivatives based on secondary diamino acids have been synthesized and shown to exhibit strong antibacterial activity. These compounds, including those with benzylamino groups, are used in creating effective antibacterial agents (Heinisch et al., 2002).
6. Electrochemical Applications
Certain derivatives of benzylamino compounds have been investigated for their electrochemical properties. The synthesis and study of these compounds, such as bis(alkyl/arylamino)1,4-benzoquinones, provide insights into their potential applications in electrochemistry (Bayen et al., 2007).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(benzylcarbamoylamino)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-12(18)14(8-4-5-9-14)16-13(19)15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,17,18)(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLJNXBSYLCDQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2845298.png)
![N-(2,4-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2845299.png)

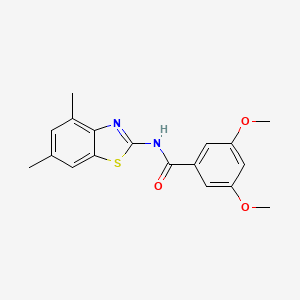
![3-[Cyclopropyl(methyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B2845304.png)
![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(2-ethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2845306.png)
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2845309.png)
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid dihydrochloride](/img/structure/B2845311.png)
